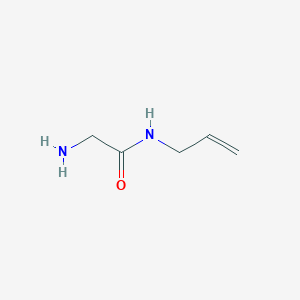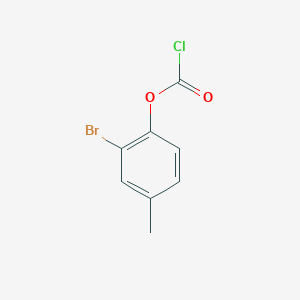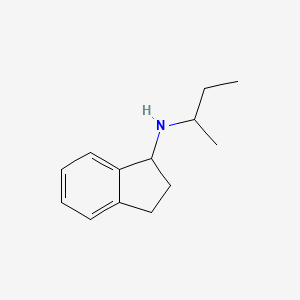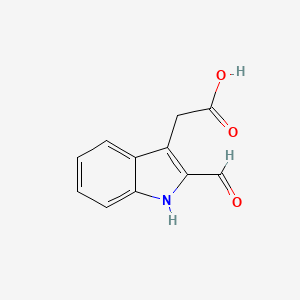
2-amino-N-(prop-2-en-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N-(prop-2-en-1-yl)acetamide is a chemical compound with the molecular formula C5H10N2O and a molecular weight of 114.15 g/mol . It is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals. The compound is characterized by its unique structure, which includes an amino group, an acetamide group, and a prop-2-en-1-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-(prop-2-en-1-yl)acetamide typically involves the reaction of allylamine with chloroacetamide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N-(prop-2-en-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted acetamides .
Scientific Research Applications
2-Amino-N-(prop-2-en-1-yl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-amino-N-(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
N-(Prop-2-en-1-yl)acetamide: Similar in structure but lacks the amino group.
2-Iodo-N-(prop-2-yn-1-yl)acetamide: Contains an iodine atom, making it more reactive in certain chemical reactions.
2-Amino-N-(prop-2-yn-1-yl)acetamide: Similar but with a triple bond in the propyl group.
Uniqueness: 2-Amino-N-(prop-2-en-1-yl)acetamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure also provides specific biological activities that are not observed in its analogs .
Properties
Molecular Formula |
C5H10N2O |
|---|---|
Molecular Weight |
114.15 g/mol |
IUPAC Name |
2-amino-N-prop-2-enylacetamide |
InChI |
InChI=1S/C5H10N2O/c1-2-3-7-5(8)4-6/h2H,1,3-4,6H2,(H,7,8) |
InChI Key |
JDQBJMHNGNZBIO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B13249221.png)




![3-[2-(Ethylamino)ethyl]-1,3-oxazolidine-2,4-dione](/img/structure/B13249242.png)
amine](/img/structure/B13249243.png)




![{1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol hydrochloride](/img/structure/B13249284.png)
![2-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-1-ol](/img/structure/B13249292.png)
